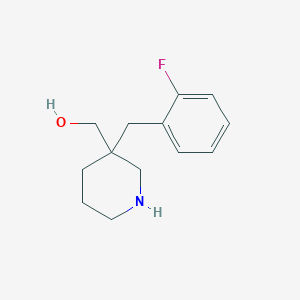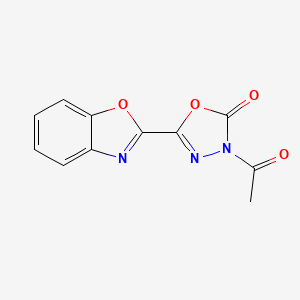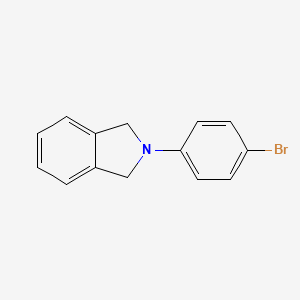
2-(4-Bromophenyl)-1,3-dihydroisoindole
概要
説明
2-(4-Bromophenyl)-1,3-dihydroisoindole is a chemical compound that belongs to the class of isoindoles. Isoindoles are heterocyclic compounds containing a fused benzene and pyrrole ring. The presence of a bromine atom on the phenyl ring at the 4-position makes this compound particularly interesting for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-1,3-dihydroisoindole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzylamine with phthalic anhydride under acidic conditions to form the isoindole ring system. The reaction is usually carried out in a solvent such as toluene or xylene, and the mixture is heated to reflux to facilitate the cyclization process.
Industrial Production Methods: For industrial-scale production, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions: 2-(4-Bromophenyl)-1,3-dihydroisoindole undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can be substituted with other electrophiles under appropriate conditions.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The isoindole ring can undergo oxidation to form isoindolinones or reduction to form dihydroisoindoles.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as nitrating agents, sulfonating agents, or halogenating agents can be used.
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Electrophilic Substitution: Products include nitro, sulfonyl, or halogenated derivatives.
Nucleophilic Substitution: Products include azides, thiols, or amines.
Oxidation: Isoindolinones.
Reduction: Dihydroisoindoles.
科学的研究の応用
2-(4-Bromophenyl)-1,3-dihydroisoindole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 2-(4-Bromophenyl)-1,3-dihydroisoindole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The bromine atom can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The isoindole ring system can also participate in π-π interactions and hydrogen bonding, further influencing its activity.
類似化合物との比較
2-Phenyl-1,3-dihydroisoindole: Lacks the bromine atom, resulting in different reactivity and biological activity.
2-(4-Chlorophenyl)-1,3-dihydroisoindole: Contains a chlorine atom instead of bromine, leading to variations in chemical and biological properties.
2-(4-Fluorophenyl)-1,3-dihydroisoindole: Contains a fluorine atom, which can significantly alter its reactivity and interactions.
Uniqueness: The presence of the bromine atom in 2-(4-Bromophenyl)-1,3-dihydroisoindole makes it unique compared to its analogs. Bromine’s larger atomic size and higher electronegativity can influence the compound’s reactivity, stability, and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C14H12BrN |
|---|---|
分子量 |
274.15 g/mol |
IUPAC名 |
2-(4-bromophenyl)-1,3-dihydroisoindole |
InChI |
InChI=1S/C14H12BrN/c15-13-5-7-14(8-6-13)16-9-11-3-1-2-4-12(11)10-16/h1-8H,9-10H2 |
InChIキー |
AOTLWDQSZSDCEF-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC=C2CN1C3=CC=C(C=C3)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
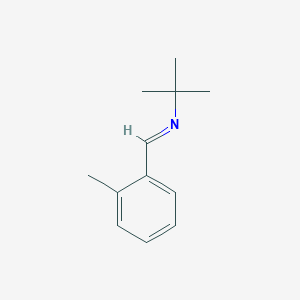


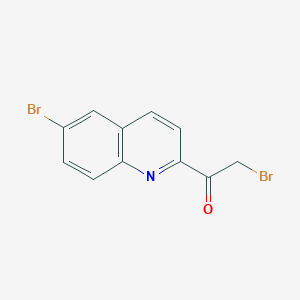
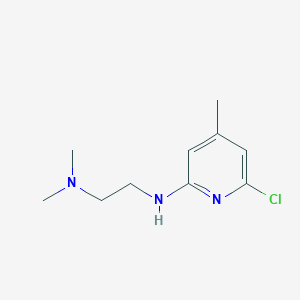

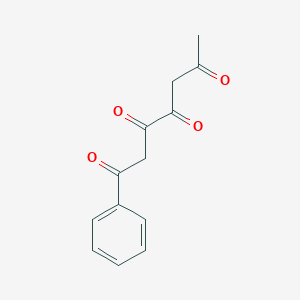
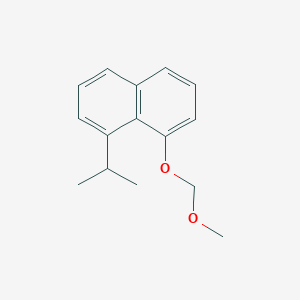
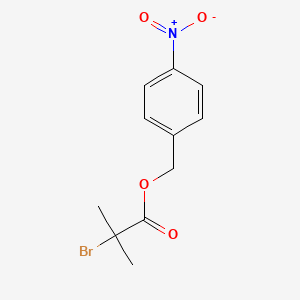


![2,2-Dimethyl-1,3-dioxa-8-azaspiro[4.5]decane](/img/structure/B8669314.png)
